molecular formula C15H16N4O3 B1449767 8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one CAS No. 731810-58-5

8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one

Cat. No. B1449767
M. Wt: 300.31 g/mol
InChI Key: MTQZYRRVIHTEPU-UHFFFAOYSA-N
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Description

8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one is an organic compound that belongs to the family of heterocyclic compounds. It is a highly versatile compound with a wide range of applications in scientific research.

Scientific Research Applications

Kinase Inhibition and Antibacterial Activity

One study explores derivatives of diazepines annelated with maleimide and indole cycles for their activity against bacterial and human protein kinases. These compounds, including dialkylaminomethyl derivatives of diazepines, showed activity against human serine/threonine and tyrosine kinases at low micromolar concentrations. Some of these derivatives also inhibited serine/threonine kinase(s) in Streptomyces lividans, indicating potential antibacterial applications Danilenko et al., 2008.

Synthesis of Novel Heterocyclic Compounds

Research on the interaction of 7-amino-1,5-benzo-diazepin-2-ones with α,β-unsaturated ketones led to the synthesis of new condensed heterosystems, including tetracyclic [1,4]diazepino[3,2,1-hi]pyrido-[4,3,2-cd]indoles. These compounds were synthesized by exploring the cyclocondensation reactions of various diazepine derivatives, offering insights into the synthesis of complex heterocyclic structures Jančienė et al., 2010.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

A study on the design, synthesis, and biological evaluation of 3,4-dihydro-2H-[1,4]diazepino[6,7,1-hi]indol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) is significant. These inhibitors possess a tricyclic ring system that restricts the benzamide in a cis orientation, optimizing interactions within the NAD+ binding site of PARP-1. This research has implications for the development of novel cancer therapeutics Tikhe et al., 2004.

Hepatitis C Virus NS5B RNA Polymerase Inhibition

Another study introduced a series of hepatitis C virus NS5B RNA polymerase inhibitors featuring a conformationally constrained tetracyclic scaffold. These inhibitors demonstrated high biochemical and cellular potencies, suggesting their potential in the development of treatments for hepatitis C Ikegashira et al., 2006.

properties

IUPAC Name

tert-butyl N-(9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-15(2,3)22-14(21)18-9-4-10-12-8(6-16-11(12)5-9)7-17-19-13(10)20/h4-7,16H,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQZYRRVIHTEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C3C(=C1)NC=C3C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650661
Record name tert-Butyl (6-oxo-5,6-dihydro-4H-[1,2]diazepino[4,5,6-cd]indol-8-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one

CAS RN

731810-58-5
Record name 1,1-Dimethylethyl N-(5,6-dihydro-6-oxo-1H-pyrrolo[4,3,2-ef][2,3]benzodiazepin-8-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731810-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (6-oxo-5,6-dihydro-4H-[1,2]diazepino[4,5,6-cd]indol-8-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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